molecular formula C10H8ClNOS B1452138 2-Chloro-4-(4-methoxyphenyl)thiazole CAS No. 2104-01-0

2-Chloro-4-(4-methoxyphenyl)thiazole

Cat. No. B1452138
CAS RN: 2104-01-0
M. Wt: 225.7 g/mol
InChI Key: STQGABPTLYUHSE-UHFFFAOYSA-N
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Description

2-Chloro-4-(4-methoxyphenyl)thiazole is a biochemical compound used for proteomics research . It has a molecular formula of C10H8ClNOS .


Synthesis Analysis

The synthesis of thiazole derivatives involves various chemical reactions. For instance, a novel group of thiazole acrylonitrile derivatives was produced by reacting 3-hydroxy-3-(2-chloro-4-(trifluoromethyl) thiazole-5-yl)-2-(2-phenylthiazole-4-yl)-acrylonitrile with the desired acid chlorides at room temperature in the presence of triethylamine .


Molecular Structure Analysis

The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .


Chemical Reactions Analysis

The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .


Physical And Chemical Properties Analysis

2-Chloro-4-(4-methoxyphenyl)thiazole is an off-white powder with a melting point of 91-99°C . It has a molecular weight of 225.7 .

Scientific Research Applications

  • Pharmaceutical and Biological Activities

    • Field : Pharmaceutical Chemistry
    • Application : Thiazoles and their derivatives have a wide range of pharmaceutical and biological activities. They are used in various drugs due to their antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
    • Methods : The specific methods of application or experimental procedures would depend on the specific drug and its intended use. Generally, these compounds are synthesized in a laboratory setting and then tested for their biological activities .
    • Results : The results or outcomes obtained would also depend on the specific drug and its intended use. For example, some thiazole derivatives have shown potent antioxidant activity .
  • Synthesis of Bioactive Molecules

    • Field : Medicinal Chemistry
    • Application : 2,4-Disubstituted thiazoles are used in the synthesis of bioactive molecules. These compounds have shown a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities .
    • Methods : These compounds are synthesized by introducing various substituents at the 2 and 4 positions of the thiazole ring. The specific methods of synthesis would depend on the desired substituents and the intended biological activity .
    • Results : The results have shown that the substituents at the 2 and 4 positions of the thiazole ring can greatly affect the biological outcomes. For example, one compound, ethyl 4-((2-((2-chloro-4-(3,4,5-trimethoxyphenyl)azetidin-1-yl)amino)thiazol-4-yl)amino)benzoate, exhibited potent inhibitory activity against nitric oxide free radical .
  • Synthesis of Bioactive Molecules

    • Field : Organic Chemistry
    • Application : α-Oxothioamides are used in a highly regioselective synthesis of 2-acyl-4-(het)arylthiazoles and thioethers .
    • Methods : The specific methods of synthesis would depend on the desired substituents and the intended biological activity. For example, phenyl(4-phenylthiazol-2-yl)methanone was synthesized by reacting 2-oxo-2-phenylethanethioamide with phenacyl bromide .
    • Results : The results have shown that the substituents can greatly affect the biological outcomes. For example, one compound exhibited potent inhibitory activity against nitric oxide free radical .
  • Antibacterial and Antifungal Activities

    • Field : Medicinal Chemistry
    • Application : 2,4-Disubstituted thiazole derivatives have shown in vitro antibacterial and antifungal activities .
    • Methods : These compounds are synthesized and then evaluated for their antibacterial and antifungal activities by broth microdilution method .
    • Results : The results have shown that these compounds have potent antibacterial and antifungal activities .
  • Antifungal Medication

    • Field : Pharmaceutical Chemistry
    • Application : The antifungal medication abafungin, which contains a thiazole ring, is used topically to suppress skin infections caused by various fungi .
    • Methods : The specific methods of application would depend on the specific drug and its intended use .
    • Results : The results have shown that abafungin is effective in suppressing skin infections caused by various fungi .
  • Synthesis of Phenyl(4-phenylthiazol-2-yl)methanone
    • Field : Organic Chemistry
    • Application : α-Oxothioamides are used in a highly regioselective synthesis of 2-acyl-4-(het)arylthiazoles and thioethers .
    • Methods : The specific methods of synthesis would depend on the desired substituents and the intended biological activity. For example, phenyl(4-phenylthiazol-2-yl)methanone was synthesized by reacting 2-oxo-2-phenylethanethioamide with phenacyl bromide .
    • Results : The results have shown that the substituents can greatly affect the biological outcomes .

Safety And Hazards

The safety data sheet advises to wear personal protective equipment/face protection and ensure adequate ventilation when handling 2-Chloro-4-(4-methoxyphenyl)thiazole . It should not get in eyes, on skin, or on clothing, and ingestion and inhalation should be avoided .

Future Directions

Thiazole derivatives have a wide range of biological activities and are present in more than 18 FDA-approved drugs . This suggests that the current research may succeed in drawing the attention of medicinal chemists to finding new leads, which may later be translated into new drugs .

properties

IUPAC Name

2-chloro-4-(4-methoxyphenyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNOS/c1-13-8-4-2-7(3-5-8)9-6-14-10(11)12-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STQGABPTLYUHSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20652702
Record name 2-Chloro-4-(4-methoxyphenyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(4-methoxyphenyl)thiazole

CAS RN

2104-01-0
Record name 2-Chloro-4-(4-methoxyphenyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-(4-methoxyphenyl)thiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Z Xu, M Ba, H Zhou, Y Cao, C Tang, Y Yang… - European Journal of …, 2014 - Elsevier
Novel 2,4,5-trisubstituted thiazole derivatives (TSTs) were designed and synthesized as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). Among the thirty-eight …
Number of citations: 55 www.sciencedirect.com

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